Fmoc-D-(Me)Gly(Pentynyl)-OH
CAS No.: 1198791-56-8
Cat. No.: VC0557837
Molecular Formula: C23H23NO4
Molecular Weight: 377,43 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1198791-56-8 |
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Molecular Formula | C23H23NO4 |
Molecular Weight | 377,43 g/mole |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |
Standard InChI | InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 |
SMILES | CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties
Molecular Structure
Fmoc-D-(Me)Gly(Pentynyl)-OH features a D-configured α-carbon with methyl and pentynyl substituents, protected at the nitrogen with an Fmoc group. The structure combines several key functional elements:
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An Fmoc protecting group, which allows controlled deprotection under basic conditions
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A quaternary α-carbon in D-configuration with methyl substitution
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A pentynyl (alkyne-containing) side chain providing a reactive handle for click chemistry
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A free carboxylic acid group for peptide bond formation
The molecule's chemical structure can be represented by the condensed SMILES notation: CC@@(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Fmoc-D-(Me)Gly(Pentynyl)-OH
This compound is generally supplied as a crystalline powder and should be stored under appropriate conditions (typically 2-8°C) to maintain stability . The terminal alkyne functionality makes it reactive under specific conditions while remaining stable during standard peptide synthesis procedures.
Applications
Peptide Synthesis
Fmoc-D-(Me)Gly(Pentynyl)-OH serves as a specialized building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/t-Bu protection strategy. Its value lies in several key features:
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The D-configuration introduces conformational constraints that can enhance peptide stability against enzymatic degradation
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The α-methyl substitution creates a quaternary carbon center that restricts conformational flexibility
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The pentynyl side chain provides a chemical handle for post-synthetic modifications
In solution-phase Fmoc-based peptide synthesis for DNA-encoded libraries (DELs), compounds with terminal alkynes like Fmoc-D-(Me)Gly(Pentynyl)-OH can be incorporated using coupling reagents such as DMTMM or HATU . The coupling efficiency of such sterically hindered amino acids may require optimization, with studies showing that in situ activation often provides better results than preactivation protocols .
Click Chemistry Applications
The terminal alkyne functionality in Fmoc-D-(Me)Gly(Pentynyl)-OH makes it particularly valuable for click chemistry applications, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This chemistry enables:
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Bioconjugation of peptides to various azide-containing molecules
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Site-specific labeling with fluorophores, affinity tags, or other functional groups
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Construction of peptide-based materials with enhanced properties
Click chemistry has revolutionized approaches to chemical biology, allowing for selective, high-yielding reactions under mild conditions that are compatible with biological systems . The incorporation of alkyne-containing amino acids like Fmoc-D-(Me)Gly(Pentynyl)-OH into peptides provides an orthogonal reactive handle that can be used for diverse applications in both research and development contexts.
Medicinal Chemistry
In medicinal chemistry research, Fmoc-D-(Me)Gly(Pentynyl)-OH can be used to create peptidomimetics with enhanced pharmacological properties:
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The D-configuration and quaternary α-carbon enhance metabolic stability
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The pentynyl side chain allows for structural diversification through click chemistry
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The resulting peptides may exhibit improved binding affinity and selectivity for biological targets
Research Findings and Significance
Recent research involving alkyne-functionalized amino acids like Fmoc-D-(Me)Gly(Pentynyl)-OH has demonstrated several significant findings:
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Enhanced Peptide Stability: The incorporation of D-configured, α-methylated amino acids significantly increases peptide resistance to proteolytic degradation, extending half-life in biological systems.
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Structural Constraints: The quaternary α-carbon imposes conformational restrictions that can favor specific secondary structures, potentially enhancing target binding affinity and selectivity.
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Bioconjugation Versatility: The terminal alkyne functionality enables diverse post-synthetic modifications through click chemistry, allowing the creation of peptide-drug conjugates, imaging probes, and other functional materials.
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DNA-Encoded Library (DEL) Applications: Compounds like Fmoc-D-(Me)Gly(Pentynyl)-OH have been successfully employed in the creation of DNA-encoded libraries, where they contribute to structural diversity and enable post-synthesis modifications .
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Antimicrobial Applications: Studies suggest that peptides containing unnatural amino acids with hydrophobic side chains (such as the pentynyl group) may exhibit enhanced antimicrobial properties, with significant growth inhibition against various bacterial strains.
Comparative Analysis
Table 2: Comparison of Fmoc-D-(Me)Gly(Pentynyl)-OH with Related Compounds
Compound | Configuration | Side Chain | Key Differences | Applications |
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Fmoc-D-(Me)Gly(Pentynyl)-OH | D | Pentynyl (alkyne) | Terminal alkyne, quaternary α-carbon | Click chemistry, peptide stabilization |
Fmoc-Gly-OH | None | Hydrogen | No side chain, no stereocenter | Standard peptide synthesis |
Fmoc-D-Phe-OH | D | Phenyl | Aromatic side chain | Peptide synthesis, enhanced stability |
Fmoc-α-Me-Gly-OH | L/D | Methyl | Quaternary α-carbon, no reactive handle | Peptide conformation control |
Fmoc-Gly(Pentenyl)-OH | None | Pentenyl (alkene) | Terminal alkene instead of alkyne | Olefin metathesis reactions |
This comparative analysis highlights the unique combination of features in Fmoc-D-(Me)Gly(Pentynyl)-OH that distinguishes it from other amino acid derivatives used in peptide synthesis and chemical biology .
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